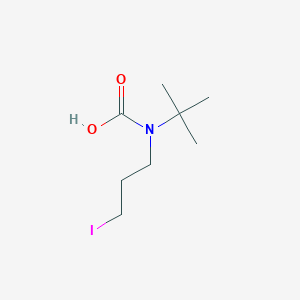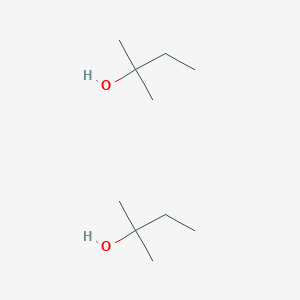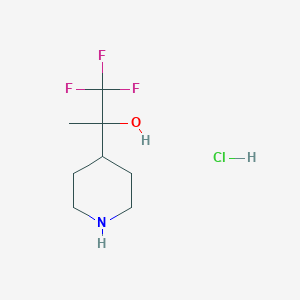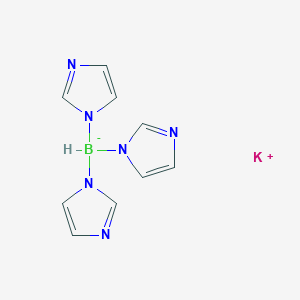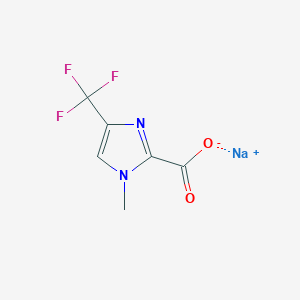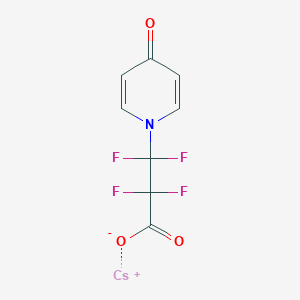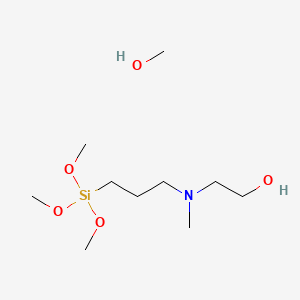
n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane: is an organosilane compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. Its unique structure, which includes both hydroxyethyl and trimethoxysilane groups, allows it to participate in a variety of chemical reactions, making it a versatile tool in material science and surface chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Hydrolysis and Condensation:
- The synthesis of n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane typically involves the hydrolysis and condensation of trimethoxysilane derivatives. The process begins with the reaction of 3-chloropropyltrimethoxysilane with methylamine to form n-(methylaminopropyl)trimethoxysilane.
- This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the hydroxyethyl group, resulting in the formation of this compound.
-
Industrial Production Methods:
- Industrial production often employs batch or continuous processes, utilizing reactors that allow precise control over temperature, pressure, and reactant concentrations. The use of catalysts can enhance the reaction efficiency and yield.
- Purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
-
Hydrolysis:
- n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane undergoes hydrolysis in the presence of water, leading to the formation of silanols. These silanols can further condense to form siloxane bonds, which are crucial in forming stable, cross-linked networks on surfaces.
-
Condensation:
- The compound can participate in condensation reactions with other silanes or silanols, forming siloxane linkages. This property is particularly useful in creating coatings and adhesives with enhanced durability and adhesion properties.
-
Substitution:
- The hydroxyethyl and methylamino groups can undergo substitution reactions with various electrophiles, allowing for the introduction of different functional groups and the creation of tailored materials.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous or alcoholic solutions, often under acidic or basic conditions to catalyze the reaction.
Condensation: Can be facilitated by heating or using catalysts such as acids or bases.
Substitution: Requires appropriate electrophiles and may involve catalysts or specific reaction conditions to achieve the desired transformations.
Major Products:
Siloxane Networks: Formed through hydrolysis and condensation, these networks are essential in coatings, adhesives, and sealants.
Functionalized Silanes: Resulting from substitution reactions, these compounds can be used in various applications, including surface modification and polymer synthesis.
Scientific Research Applications
Chemistry:
Surface Modification: n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane is used to modify the surface properties of materials, enhancing their compatibility with organic polymers.
Polymer Chemistry: It acts as a coupling agent, improving the adhesion between polymers and inorganic fillers, leading to composites with superior mechanical properties.
Biology and Medicine:
Biocompatible Coatings: The compound is used to create biocompatible coatings on medical devices, improving their integration with biological tissues.
Drug Delivery Systems: Its ability to form stable, functionalized surfaces makes it useful in designing drug delivery systems with controlled release properties.
Industry:
Adhesives and Sealants: The compound is widely used in the formulation of adhesives and sealants, providing enhanced adhesion and durability.
Coatings: It is employed in the production of protective coatings for various substrates, including metals, glass, and ceramics.
Mechanism of Action
Molecular Targets and Pathways:
Siloxane Bond Formation: The primary mechanism involves the hydrolysis of methoxy groups to form silanols, which then condense to create siloxane bonds. This process is crucial for the formation of stable, cross-linked networks on surfaces.
Functional Group Interactions: The hydroxyethyl and methylamino groups can interact with various substrates, enhancing adhesion and compatibility. These interactions are often mediated by hydrogen bonding, van der Waals forces, and covalent bonding.
Comparison with Similar Compounds
-
n-(Hydroxyethyl)-n-methylaminopropyltriethoxysilane:
- Similar in structure but with ethoxy groups instead of methoxy groups. It offers different hydrolysis and condensation rates, affecting the final properties of the materials.
-
n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane:
- This compound has similar functional groups but differs in the length of the alkyl chain, influencing its reactivity and the properties of the resulting materials.
Uniqueness:
Versatility: this compound’s combination of hydroxyethyl and trimethoxysilane groups provides a unique balance of reactivity and stability, making it suitable for a wide range of applications.
Enhanced Adhesion: Its ability to form strong siloxane bonds and interact with various substrates makes it particularly effective as a coupling agent and surface modifier.
This detailed overview highlights the significance of this compound in various fields, showcasing its versatility and unique properties
Properties
IUPAC Name |
methanol;2-[methyl(3-trimethoxysilylpropyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO4Si.CH4O/c1-10(7-8-11)6-5-9-15(12-2,13-3)14-4;1-2/h11H,5-9H2,1-4H3;2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZYYVXOSILSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCO.CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27NO5Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
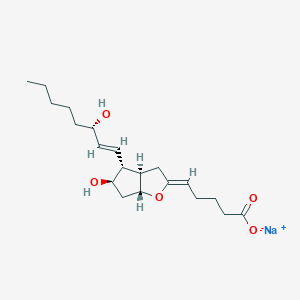
![sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8087116.png)
![11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene](/img/structure/B8087123.png)
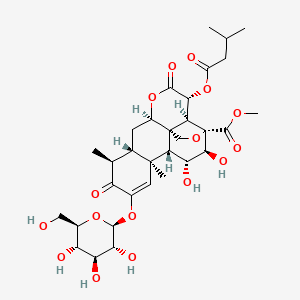
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8087133.png)
![3-methoxy-4-[(4S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B8087147.png)

